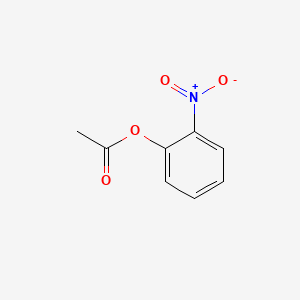
2-ニトロフェニルアセテート
説明
2-Nitrophenyl acetate (2-NPA) is an organic compound with the chemical formula C8H7NO4. It is a yellow crystalline solid that is soluble in organic solvents and can be used in a variety of applications. 2-NPA is a versatile reagent used in organic synthesis, as a catalyst, and as an inhibitor in biochemistry and physiology. It is also a useful intermediate in the synthesis of various pharmaceuticals. 2-NPA is an important reagent in the synthesis of a variety of compounds, including nitroalkanes, nitroaromatics, and nitroesters.
科学的研究の応用
生化学研究
2-ニトロフェニルアセテート: は、特に酵素触媒作用とプロドラッグ戦略を含む研究において、エステラーゼのクロモジェニック基質として広く使用されています . しかし、その有用性は、水溶液中での不安定性によって制限されているため、生化学アッセイ用に安定した基質の開発が進められています。
製薬開発
製薬研究では、2-ニトロフェニルアセテートは、エステラーゼ活性を測定するための基質として重要な役割を果たし、これはエステラーゼを標的とした薬物の設計に重要です . これは、厳しい環境下で、または新しい反応で機能する新規酵素の開発に使用されます。
環境科学
この化合物は、生態系内の酵素活性を特定するために、環境微生物学において重要な役割を果たします . また、生物学的に合成されたナノ粒子を使用して、p-ニトロフェノールなどの汚染物質の光触媒分解にも応用されています .
分析化学
2-ニトロフェニルアセテート: は、そのよく特徴付けられた吸光特性により、分光光度計アッセイの精度を較正および試験するための分析化学の標準として役立ちます .
材料科学
材料科学では、2-ニトロフェニルアセテートは、さまざまなポリマーやコポリマーの合成に使用されます. 他の化合物との反応性は、特定の特性を持つ材料を作成するために貴重です .
農業科学
この化合物は、農業科学において、土壌エステラーゼ活性を測定するために使用されます。これは、微生物活性と土壌の健全性の指標です. これは、生分解性ポリエステルマルチフィルムの土壌酵素活性への影響を評価するのに役立ちます .
酵素固定化
2-ニトロフェニルアセテート: は、グリーンケミストリーにおいて、酵素の捕捉に使用され、これは共有結合せずに酵素を固定化し、より安定でリサイクルが容易になります .
抗がん研究
また、潜在的な抗がん活性を持つ新しい複素環の合成における重要な分子でもあります. これらの合成された化合物は、がん細胞株でアポトーシスを誘導し、細胞周期を停止させる能力についてテストされています .
作用機序
Target of Action
The primary target of 2-Nitrophenyl acetate is the family of enzymes known as serine proteases . These enzymes play vital roles in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis .
Mode of Action
2-Nitrophenyl acetate interacts with its target, serine proteases, through a process known as enzymatic catalysis . This interaction involves several catalytic strategies that are common in enzymatic catalysis . The compound is hydrolyzed by the enzyme, leading to the cleavage of the ester bond .
Biochemical Pathways
The hydrolysis of 2-Nitrophenyl acetate by serine proteases affects the protein degradation pathway . The breakdown of the compound results in the production of 2-Nitrophenol and acetic acid . This process is part of the broader enzymatic catalysis pathway involving serine proteases .
Pharmacokinetics
The compound’s molecular weight of 1811455 suggests that it may have good bioavailability, as smaller molecules generally have better absorption and distribution characteristics.
Result of Action
The hydrolysis of 2-Nitrophenyl acetate by serine proteases leads to the production of 2-Nitrophenol and acetic acid . This reaction contributes to the broader protein degradation process, which is essential for various biological functions .
Action Environment
The action of 2-Nitrophenyl acetate is influenced by environmental factors such as temperature and pH, which can affect the activity of serine proteases . .
生化学分析
Biochemical Properties
2-Nitrophenyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases and lipases. These enzymes catalyze the hydrolysis of 2-Nitrophenyl acetate, resulting in the formation of 2-nitrophenol and acetic acid. The interaction between 2-Nitrophenyl acetate and these enzymes is crucial for studying enzyme kinetics and mechanisms. The hydrolysis reaction is often monitored by measuring the release of 2-nitrophenol, which absorbs light at 405 nm, making it easy to quantify using spectrophotometry .
Cellular Effects
2-Nitrophenyl acetate influences various cellular processes by acting as a substrate for esterases and lipases. These enzymes are involved in lipid metabolism and the breakdown of ester bonds within cells. The hydrolysis of 2-Nitrophenyl acetate by these enzymes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can serve as a marker for enzyme activity and cellular health .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl acetate involves its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond in 2-Nitrophenyl acetate, resulting in the formation of 2-nitrophenol and acetic acid. The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the ester bond, followed by the release of the nitrophenol moiety. This process is essential for understanding the enzyme’s catalytic activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenyl acetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the hydrolysis of 2-Nitrophenyl acetate can lead to a gradual decrease in its concentration, affecting the accuracy of enzyme assays. Therefore, it is essential to store the compound properly and use it within a specific timeframe to ensure reliable results .
Dosage Effects in Animal Models
The effects of 2-Nitrophenyl acetate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, such as liver and kidney damage. Studies have shown that the threshold for toxicity varies depending on the animal species and the route of administration. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-Nitrophenyl acetate is involved in metabolic pathways related to ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of 2-nitrophenol and acetic acid. These products can further participate in various metabolic processes within the cell. For example, acetic acid can enter the citric acid cycle, while 2-nitrophenol can undergo further metabolic transformations. The interaction of 2-Nitrophenyl acetate with these enzymes and metabolic pathways is essential for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Nitrophenyl acetate within cells and tissues depend on its physicochemical properties and interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Once inside the cell, it can interact with various intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of 2-Nitrophenyl acetate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Nitrophenyl acetate is primarily determined by its interactions with intracellular enzymes and proteins. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes. The hydrolysis of 2-Nitrophenyl acetate by esterases and lipases can occur in these compartments, affecting its activity and function. Additionally, post-translational modifications and targeting signals can influence the localization of 2-Nitrophenyl acetate within specific organelles .
特性
IUPAC Name |
(2-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKRGSNLOHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060590 | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610-69-5 | |
| Record name | 2-Nitrophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROPHENYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)


